4-(2-Methoxyethyl)hepta-1,2,6-triene
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Overview
Description
4-(2-Methoxyethyl)hepta-1,2,6-triene is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of unsaturated hydrocarbons, specifically alkynes, due to the presence of a carbon-carbon triple bond. The presence of the methoxyethyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)hepta-1,2,6-triene can be achieved through various organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)hepta-1,2,6-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)hepta-1,2,6-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of unsaturated hydrocarbons with biological molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)hepta-1,2,6-triene involves its interaction with various molecular targets and pathways. The presence of double and triple bonds allows it to participate in a range of chemical reactions, including cycloaddition and rearrangement reactions. These reactions can lead to the formation of reactive intermediates, which can further interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hepta-1,2,6-triene: Similar in structure but lacks the methoxyethyl group.
4-(2-Methoxyethyl)hepta-1,4,6-triene: Similar but with different positions of double bonds.
2,4,6-Heptanetrione: Contains multiple carbonyl groups instead of double and triple bonds.
Uniqueness
4-(2-Methoxyethyl)hepta-1,2,6-triene is unique due to the presence of both double and triple bonds along with the methoxyethyl group
Properties
CAS No. |
61753-74-0 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-6-10(7-5-2)8-9-11-3/h4,7,10H,1-2,6,8-9H2,3H3 |
InChI Key |
NOUFQLQQOXTEAX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC=C)C=C=C |
Origin of Product |
United States |
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